Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate
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Overview
Description
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate is a heterocyclic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzene ring fused to an oxazepine ring, with an ethyl ester group attached to the carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate can be achieved through various methods. One common approach involves the cyclization of N-(2-hydroxyphenyl)ethylamine with ethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzoxazepines .
Scientific Research Applications
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate can be compared with other similar compounds, such as:
2,3,4,5-tetrahydro-1,4-benzothiazepine: Similar structure but contains a sulfur atom instead of oxygen.
2,3,4,5-tetrahydro-1,4-benzodiazepine: Contains a nitrogen atom in the ring.
1,4-benzoxazepine: Lacks the tetrahydro modification
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)9-4-3-5-11-10(9)8-13-6-7-16-11/h3-5,13H,2,6-8H2,1H3 |
InChI Key |
ONYJHCSYLPBVIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CNCCOC2=CC=C1 |
Origin of Product |
United States |
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